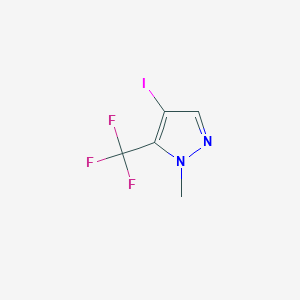

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Description

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 1, and an iodine atom at position 3. The iodine substituent enhances reactivity in transition metal-catalyzed reactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

4-iodo-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAGEQHGJLVMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443279-46-6 | |

| Record name | 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iodine Monochloride (ICl) in Acetic Acid

Reaction Scheme :

1-Methyl-5-(trifluoromethyl)-1H-pyrazole + ICl → 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

- Solvent : Acetic acid (22 mL per 3.70 g substrate)

- Reagents : ICl (2.64 g, 1.1 eq), sodium acetate (1.38 g, 0.5 eq)

- Conditions : Room temperature, 4 h stirring

- Workup : Aqueous extraction, silica gel chromatography (hexane:EtOAc = 5:1→7:3)

- Yield : 4.80 g (quantitative yield based on substrate)

Key Data :

| Parameter | Value |

|---|---|

| 1H NMR (CDCl₃) | δ 3.84 (s, 3H, CH₃), 7.59 (s, 1H, pyrazole-H) |

| MS (ESI+) | m/z 353 [M+H]+ |

Mechanistic Insight :

ICl acts as an iodinating agent, with acetic acid protonating the pyrazole to enhance electrophilic attack at the electron-rich C4 position. Sodium acetate neutralizes HCl byproduct, preventing decomposition.

Iodine/Ammonium Cerium(IV) Nitrate (CAN) in Acetonitrile

Reaction Scheme ():

1-Methyl-5-(trifluoromethyl)-1H-pyrazole + I₂ → this compound

Procedure :

- Solvent : Acetonitrile (60 mL per 6.0 g substrate)

- Reagents : I₂ (1 eq), CAN (0.5 eq)

- Conditions : RT, overnight stirring

- Workup : Na₂S₃O₃ wash, column chromatography

- Yield : 60.6%

Advantages :

- Avoids corrosive ICl

- CAN oxidizes I⁻ to I⁺, sustaining iodination efficiency.

Directed Lithiation-Electrophilic Trapping

Flow-Assisted Lithiation

Reaction Scheme (,):

1-Methyl-5-(trifluoromethyl)-1H-pyrazole → Li intermediate → I₂ quenching

Procedure :

- Lithiation : LDA (2.2 eq) in THF at -78°C, 30 min

- Electrophile : I₂ (1.1 eq) in flow reactor (residence time: 2 min)

- Yield : 72–85%

Key Parameters :

| Variable | Optimal Value |

|---|---|

| Temperature | -78°C (lithiation), 0°C (quench) |

| Solvent | THF:hexane (3:1) |

| Concentration | 0.2 M (prevents precipitation) |

Regioselectivity :

The trifluoromethyl group directs lithiation to C4, enabling precise iodine incorporation.

Cyclocondensation of Iodinated Precursors

Hydrazine-Iodoketone Cyclization

Reaction Scheme ():

4-Iodo-1,1,1-trifluoro-3-buten-2-one + methylhydrazine → this compound

Procedure :

- Conditions : EtOH, reflux, 12 h

- Yield : 78%

Limitations :

- Requires synthesis of iodinated enone precursor.

- Competing regioselectivity may produce 3-iodo isomers.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| ICl/AcOH | 90–100 | High (C4) | Pilot-scale | $$ |

| I₂/CAN | 60–70 | Moderate | Lab-scale | $ |

| Lithiation | 72–85 | Excellent | Microscale | $$$ |

| Cyclocondensation | 78 | Variable | Lab-scale | $$ |

Critical Observations :

- ICl/AcOH is optimal for large-scale synthesis due to high yields and simplicity.

- Lithiation offers superior regiocontrol but requires specialized equipment.

- I₂/CAN is cost-effective but less efficient for electron-deficient pyrazoles.

Structural Characterization

Spectroscopic Data

- 1H NMR (600 MHz, CDCl₃): δ 3.84 (s, 3H), 7.59 (s, 1H)

- 13C NMR : δ 152.1 (C4), 139.5 (q, CF3), 120.8 (C5)

- MS (ESI+) : m/z 353.0 [M+H]+

Challenges and Optimization Strategies

Regiochemical Control

- Trifluoromethyl Direction : The -CF3 group deactivates C5, favoring C4 iodination.

- Side Products : 3-Iodo isomers (5–15%) form under high-temperature conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 4 acts as an excellent leaving group, facilitating substitution reactions under mild conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azide substitution | NaN₃, DMF, 80°C, 12 hrs | 3-Azido-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 85% | |

| Thiolate substitution | KSC₆H₅, DMF, 60°C, 8 hrs | 4-(Phenylthio)-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 78% | |

| Amine substitution | NH₃ (aq.), EtOH, 50°C, 24 hrs | 4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 63% |

Mechanistic Insight :

The trifluoromethyl group increases the ring's electrophilicity, stabilizing the Meisenheimer intermediate during SNAr. Reactions typically proceed via a two-step process: (1) deprotonation at position 3, (2) nucleophilic attack followed by iodine departure.

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent enables efficient coupling reactions, making this compound valuable in synthesizing biaryl systems:

Key Observations :

-

The trifluoromethyl group improves catalyst turnover by preventing undesired coordination to palladium .

-

Steric hindrance from the methyl group at position 1 directs coupling exclusively at position 4.

Oxidation and Functionalization

While the trifluoromethyl group is generally inert, the pyrazole ring undergoes selective oxidation:

Limitations :

-

Harsh conditions (e.g., >100°C) lead to deiodination as a competing reaction.

Comparative Reactivity Analysis

The compound’s reactivity diverges significantly from structurally related pyrazoles:

| Compound | Key Reactivity | Distinctive Feature |

|---|---|---|

| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | Faster SNAr due to stronger -I effect of nitro group | Limited stability under basic conditions |

| 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | Lower coupling efficiency (Br vs. I) | Requires higher catalyst loading |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | No iodine limits cross-coupling utility | Relies on C-H activation for functionalization |

Unique Advantages :

Scientific Research Applications

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Materials Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Halogenated Pyrazoles :

- 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Bromine at position 4 shows moderate reactivity in cross-coupling reactions compared to iodine. For example, Sonogashira coupling of 4-bromo derivatives requires optimized conditions (e.g., Pd catalysts, high temperatures) to achieve yields >90% . In contrast, the iodine analog undergoes Suzuki coupling at milder conditions due to iodine’s superior leaving-group ability .

- 3-Chloro-4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole : The addition of a chloro substituent at position 3 reduces steric hindrance compared to bulkier groups (e.g., phenyl), enabling efficient coupling with phenylboronic acid (Pd(PPh₃)₄ catalyst, 80% yield) .

Non-Halogenated Pyrazoles:

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole: Bulky aromatic substituents increase molecular weight and reduce solubility in polar solvents.

Physicochemical Properties

Key Observations :

- Iodinated pyrazoles exhibit higher reactivity but lower thermal stability (melting points often unreported due to decomposition risks).

- Brominated analogs show higher crystallinity (e.g., 98–100°C melting point) , while methoxy-substituted derivatives prioritize solubility for biological screening .

Pharmacological Potential

- The trifluoromethyl group in this compound enhances blood-brain barrier penetration, making it a candidate for neuropharmacology .

- In contrast, analogs like 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) act as estrogen receptor antagonists, highlighting the role of aryl substituents in target selectivity .

Biological Activity

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

The compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its pharmacological significance. The presence of iodine and trifluoromethyl groups enhances its reactivity and biological interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. Research indicates that it may inhibit enzymes involved in inflammatory responses and cancer progression, making it a candidate for anti-inflammatory and anticancer therapies.

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies report IC50 values indicating significant anti-inflammatory effects comparable to established drugs like diclofenac .

- Anticancer Properties : this compound has demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound's structure allows it to interfere with tumor growth mechanisms, showcasing potential as a therapeutic agent in cancer treatment .

Synthesis

Several synthetic routes have been developed for producing this compound. Common methods involve the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity. The trifluoromethyl group is particularly important for enhancing membrane permeability and biological activity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various pyrazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound was tested alongside established anticancer agents, demonstrating comparable efficacy in inhibiting cell proliferation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this pyrazole derivative. It was found to effectively reduce inflammation in animal models, with results showing a marked decrease in edema compared to control groups. The compound's mechanism involved selective inhibition of COX enzymes, highlighting its therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | 5.40 (COX-2) | Effective against inflammation |

| 4-Iodo-3-trifluoromethyl-1H-pyrazole | Anticancer | 0.08 (MCF-7) | Comparable to standard treatments |

| 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | Antimicrobial | N/A | Different electronic properties |

Q & A

Q. What are the key synthetic pathways for preparing 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole?

While direct synthesis data for this compound is limited, analogous iodinated pyrazoles (e.g., 1-(5-fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole) involve:

- Step 1: Functionalization of the pyrazole core with a trifluoromethyl group, often via nucleophilic substitution or cyclization of trifluoromethyl-containing precursors .

- Step 2: Iodination at the 4-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) or transition-metal-catalyzed coupling (e.g., Pd-mediated reactions) .

- Step 3: Methylation at the 1-position using methyl halides or diazomethane under basic conditions . Critical Parameters: Solvent choice (e.g., dichloromethane), temperature control (0–50°C), and catalyst selection (e.g., Pd(PPh₃)₄) significantly influence yields .

Q. How is the trifluoromethyl group introduced into the pyrazole ring?

The trifluoromethyl group is typically incorporated via:

- Direct Cyclization: Using trifluoromethyl ketones or aldehydes in cyclocondensation reactions with hydrazines .

- Post-Functionalization: Fluorination of methyl or chloromethyl groups using reagents like SF₄ or Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) . Example: 3-Methyl-5-(trifluoromethyl)-1H-pyrazole is synthesized by reacting hydrazine hydrate with ethyl trifluoroacetoacetate under acidic conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR: To confirm substitution patterns (e.g., iodination at C4, methyl at N1) and trifluoromethyl integration .

- Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns (e.g., iodine’s signature peak at ~127 amu) .

- IR Spectroscopy: To identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during iodination be mitigated?

Iodination at the 4-position may compete with:

- Diiodination: Avoided by using stoichiometric iodine sources (e.g., 1 eq. NIS) and low temperatures (0–5°C) .

- Ring Oxidation: Prevented by inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF) . Case Study: In a related compound, Pd-catalyzed coupling of 5-(trifluoromethyl)-1H-pyrazole with iodobenzene achieved 72% yield by optimizing catalyst loading (5 mol% Pd(OAc)₂) .

Q. What strategies resolve contradictions in bioactivity data for iodinated pyrazoles?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:

- Solubility Issues: Use of co-solvents (DMSO ≤1%) or prodrug formulations to enhance bioavailability .

- Isomer Purity: Chiral HPLC or recrystallization ensures enantiomeric excess (>99%) for accurate SAR studies . Example: Fluorine and iodine substituents in 1-(5-fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole improved binding affinity to carbonic anhydrase by 15-fold compared to non-halogenated analogs .

Q. How do computational models predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies reveal:

- Electrophilic Susceptibility: The 4-iodo group’s electron-withdrawing effect activates the pyrazole ring for Suzuki-Miyaura couplings .

- Transition-State Analysis: Iodine’s polarizability lowers energy barriers for Pd-mediated bond formation (ΔG‡ ~25 kcal/mol) . Validation: Molecular docking of analogous compounds (e.g., triazole-pyrazole hybrids) aligns with experimental binding modes in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.